molecular formula C8H12CuO7 B12858815 Copper(II) terephthalate trihydrate

Copper(II) terephthalate trihydrate

Cat. No.: B12858815
M. Wt: 283.72 g/mol
InChI Key: XWBAYXGIHCDLTG-UHFFFAOYSA-N
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Description

Copper(II) terephthalate trihydrate (Cu(C₈H₄O₄)·3H₂O) is a coordination polymer characterized by a three-dimensional (3D) network structure. The copper(II) ions are octahedrally coordinated, with four oxygen atoms from terephthalate ligands and two axial water molecules . Its synthesis typically involves reacting copper nitrate trihydrate with terephthalic acid under solvothermal conditions .

Key structural features include:

  • 3D Network: Water molecules bridge adjacent terephthalate units, forming a robust framework .
  • Magnetic Behavior: Antiferromagnetic coupling has been observed in extended copper(II) terephthalate structures due to superexchange interactions between Cu²⁺ centers .
  • Porosity: Early studies identified its paddlewheel-type secondary building units, contributing to its surface area and adsorption capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper(II) terephthalate trihydrate can be synthesized through a polycondensation reaction. The typical procedure involves reacting copper(II) salts, such as copper(II) sulfate, with terephthalic acid in the presence of water. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and continuous flow processes. The use of microwave-assisted solvothermal methods has also been explored to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Copper(II) terephthalate trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper oxides, while substitution reactions can produce various copper coordination complexes .

Scientific Research Applications

Adsorption Applications

Copper(II) Terephthalate as an Adsorbent

Copper(II) terephthalate has been studied for its effectiveness in adsorbing organic dyes from aqueous solutions. A notable study demonstrated its use in solid-phase extraction methods for the separation and determination of dyes such as Methyl Orange and Tartrazine. The adsorption characteristics were analyzed using the Langmuir and Freundlich isotherm models, revealing that the material exhibits a satisfactory ability to adsorb azo dyes, indicating its potential for environmental remediation.

Table 1: Adsorption Isotherm Parameters for Copper(II) Terephthalate

DyeLangmuir qmaxq_{max} (mg/g)Freundlich KfK_f (L/mg)
Methyl Orange50.215.6
Tartrazine45.712.4

The adsorption process was found to be spontaneous and exothermic, with thermodynamic parameters indicating a strong affinity between the dye molecules and the copper terephthalate framework .

Electrocatalytic Applications

Electrocatalysis Using Copper(II) Terephthalate

Recent research has highlighted the potential of copper terephthalate-based MOFs as electrocatalysts for various electrochemical reactions, including oxygen reduction reactions (ORR). The structural diversity of these frameworks allows them to adopt different dimensionalities, which can enhance their electrochemical performance.

Case Study: Electrocatalytic Activity

In a study focusing on the electrocatalytic properties of copper terephthalate frameworks, it was found that they could significantly improve the kinetics of ORR, making them viable candidates for energy conversion applications. The synthesis conditions were optimized to enhance their electrochemical responses, demonstrating that structural modifications could lead to better catalytic efficiency .

Material Science Applications

Development of Functional Materials

Copper(II) terephthalate trihydrate is also explored in material science for its role in creating functional materials such as photonic devices and sensors. Its ability to form stable frameworks with tunable properties makes it suitable for applications in photovoltaics and sensing technologies .

Case Study: Photonic Devices

A recent investigation into the use of copper terephthalate in supramolecular structures revealed its application in fabricating photosensitive semiconducting devices. These devices demonstrated promising characteristics for use in photodetectors and solar cells, indicating the versatility of copper terephthalate as a building block for advanced materials .

Mechanism of Action

The mechanism by which copper(II) terephthalate trihydrate exerts its effects involves the coordination of copper ions with terephthalate ligands. This coordination creates a stable structure that can interact with various substrates. In catalytic applications, the copper ions facilitate redox reactions by alternating between different oxidation states, thereby promoting the conversion of reactants to products .

Comparison with Similar Compounds

Comparison with Similar Metal Terephthalates

Structural and Crystallographic Differences

Copper(II) terephthalate trihydrate is structurally distinct from other dipositive metal terephthalates (e.g., Mg, Mn, Fe, Co), which typically adopt a layered monoclinic structure (space group C2/c) with two axial water molecules per metal center .

Compound Metal Ion Coordination Hydration Structure Type Porosity
Cu(II) terephthalate Cu²⁺ Octahedral Trihydrate 3D Network Porous (MOF)
Mg(II) terephthalate Mg²⁺ Octahedral Dihydrate Layered Non-porous
Mn(II)/Fe(II)/Co(II) terephthalate Mn²⁺/Fe²⁺/Co²⁺ Octahedral Dihydrate Layered Non-porous
  • Bonding Characteristics :

    • The Mg complex exhibits ionic metal-ligand bonding, while Mn, Fe, and Co complexes show covalent character .
    • Copper’s structure allows stronger hydrogen bonding due to the third water molecule, enhancing framework stability .
  • Crystallographic Precision :

    • Rietveld refinements of powder data for this compound show bond distance deviations of 0.03 Å and angle differences of 1.1° compared to single-crystal data, demonstrating high accuracy for powder-derived structures .

Magnetic and Electronic Properties

  • Cu(II) Terephthalate : Exhibits antiferromagnetic coupling in 1D and 2D extended structures, with magnetic susceptibility studies revealing weak interchain interactions .
  • Mn(II)/Fe(II)/Co(II) Terephthalates: Display varied magnetic behaviors due to differing d-electron configurations. For example, Mn(II) complexes often show paramagnetism, while Fe(II) derivatives may exhibit spin-crossover phenomena .

Porosity and Adsorption

  • Cu(II) Terephthalate: Modified versions (e.g., thiol-functionalized nanoparticles) achieve >90% extraction efficiency for Hg(II), Cr(VI), Pb(II), and Cd(II) in environmental samples. However, structural collapse during EDTA desorption limits reusability .
  • Zeolitic Imidazolate Frameworks (ZIFs) : ZIF-8 (Zn-based) shows superior reusability but lower affinity for heavy metals compared to copper terephthalate .

Catalysis and Conductivity

  • Copper(II) terephthalate’s open metal sites facilitate catalytic activity in oxidation reactions, whereas Mg and Mn analogs lack such reactivity due to their non-porous, ionic structures .

Biological Activity

Copper(II) terephthalate trihydrate (Cu(BDC)·3H₂O) is a coordination compound that has garnered interest due to its potential biological activities, particularly its antimicrobial properties. This article delves into the biological interactions of this compound, supported by various studies and data tables.

This compound is characterized by its blue crystalline structure, formed by copper ions coordinated with terephthalate ligands and three water molecules. The molecular formula is C10H10CuO43H2O\text{C}_{10}\text{H}_{10}\text{CuO}_4\cdot 3\text{H}_2\text{O}, with a molecular weight of approximately 281.71 g/mol. Its coordination geometry is significant for its reactivity and potential applications in biological systems.

Antimicrobial Activity

Research indicates that copper compounds, including this compound, exhibit notable antimicrobial properties. Copper ions can disrupt microbial cellular functions, leading to cell death. The following table summarizes the antimicrobial effectiveness of copper(II) compounds against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Candida albicans40 µg/mL

These findings suggest that this compound could be effective in controlling bacterial infections, particularly those caused by antibiotic-resistant strains.

The antimicrobial activity of copper compounds is attributed to several mechanisms:

  • Disruption of Cell Membranes : Copper ions can penetrate microbial membranes, causing structural damage and leakage of cellular contents.
  • Generation of Reactive Oxygen Species (ROS) : Copper can catalyze the formation of ROS, which are harmful to microbial cells and can induce oxidative stress .
  • Interference with Metabolic Processes : Copper ions can inhibit key enzymes involved in microbial metabolism, ultimately leading to cell death .

Case Studies

  • Study on E. coli and S. aureus : A study conducted by Cueto et al. demonstrated that this compound exhibited significant antibacterial activity against both E. coli and S. aureus. The study reported an MIC of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating strong potential for use in antibacterial applications .
  • Antifungal Activity : Another research highlighted the antifungal properties of copper(II) compounds against Candida albicans, with an MIC of 40 µg/mL, suggesting its applicability in treating fungal infections as well .

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Solvothermal Synthesis : This method involves the reaction of copper sulfate with terephthalic acid in a solvent under elevated temperatures.
  • Hydrothermal Synthesis : A more environmentally friendly approach where reactions occur in aqueous media at high temperatures, yielding high-purity crystals .

Q & A

Basic Question: What are the optimal synthesis conditions for Copper(II) terephthalate trihydrate, and how do reaction parameters influence crystallinity?

Methodological Answer:
this compound is typically synthesized by reacting copper(II) salts (e.g., Cu(NO₃)₂·3H₂O or CuSO₄·5H₂O) with terephthalic acid (H₂BDC) in aqueous or mixed-solvent systems. Key parameters include:

  • Molar Ratios : A 1:1 molar ratio of Cu²⁺ to H₂BDC ensures stoichiometric coordination .
  • pH Control : Adjusting pH to 6–7 using NaOH or NH₃ promotes ligand deprotonation and crystallization .
  • Temperature : Refluxing at 80–100°C for 6–12 hours enhances yield and crystallinity .
  • Solvent Systems : Water or ethanol/water mixtures (1:1 v/v) reduce side products .
    Post-synthesis, slow evaporation at room temperature favors trihydrate formation over anhydrous phases .

Basic Question: What characterization techniques are essential for verifying the structure and purity of this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Confirms crystal structure (monoclinic P2₁/c space group) and phase purity by matching experimental patterns with reference data (e.g., ICSD 163) .
  • Infrared Spectroscopy (IR) : Identifies coordination modes via carboxylate stretches (νₐₛ(COO⁻) ≈ 1560 cm⁻¹; νₛ(COO⁻) ≈ 1370 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Quantifies hydration states (e.g., 3 H₂O molecules lost at 100–150°C) and thermal stability .
  • Elemental Analysis : Validates Cu and C content (e.g., Cu: ~22.5%, C: ~34.2%) .

Advanced Question: How can researchers resolve contradictions in reported magnetic properties (e.g., ferromagnetic vs. antiferromagnetic coupling) in Copper(II) terephthalate systems?

Methodological Answer:
Discrepancies arise from structural variations (e.g., bridging modes, hydration states). To address this:

Controlled Synthesis : Isolate single-phase materials by standardizing hydration levels (e.g., trihydrate vs. monohydrate) .

Magnetic Susceptibility Measurements : Use SQUID magnetometry to analyze χ vs. T plots. Antiferromagnetic coupling (θ ≈ −50 K) dominates in trihydrate phases, while ferromagnetic interactions occur in dehydrated or substituted analogs .

Structural Correlation : Pair magnetic data with XRD to link coupling behavior to Cu–Cu distances (e.g., >3.5 Å favors antiferromagnetism) .

Advanced Question: What experimental strategies optimize the thermal stability of this compound for high-temperature applications?

Methodological Answer:

  • Dehydration Studies : Use TGA-DSC to identify dehydration thresholds (e.g., 150°C for trihydrate → anhydrous phase) .
  • Stabilization via Ligand Modification : Introduce electron-withdrawing groups (e.g., –NO₂) to terephthalate ligands, enhancing thermal stability by ~50°C .
  • Inert Atmosphere Processing : Conduct pyrolysis under N₂ or Ar to prevent oxidative decomposition .

Basic Question: What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Work in fume hoods to avoid inhalation of fine powders .
  • Spill Management : Collect solid waste in sealed containers; rinse spills with water and neutralize with NaHCO₃ .
  • Storage : Keep in airtight containers at 2–10°C to prevent hydration loss or degradation .

Advanced Question: How do solvent polarity and counterion selection influence the structural diversity of Copper(II) terephthalate coordination polymers?

Methodological Answer:

  • Solvent Polarity : Polar solvents (e.g., H₂O) favor 1D chains via μ₂-BDC²⁻ bridging, while nonpolar solvents (e.g., DMF) promote 2D networks .
  • Counterion Effects : Nitrate (NO₃⁻) supports labile coordination, enabling flexible frameworks, whereas sulfate (SO₄²⁻) stabilizes rigid structures via hydrogen bonding .
  • Crystallography : Use single-crystal XRD to map structural changes (e.g., interlayer spacing variations) under different conditions .

Advanced Question: What computational methods complement experimental data in predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate band structures to predict semiconducting behavior (e.g., bandgap ≈ 2.5 eV) .
  • Molecular Dynamics (MD) : Simulate hydration dynamics and ligand mobility in aqueous environments .
  • Magnetic Modeling : Use CASSCF/NEVPT2 to correlate Cu²⁺ d-orbital configurations with observed magnetic moments .

Basic Question: How can researchers assess the purity of synthesized this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • UV-Vis Spectroscopy : Detect Cu²⁺ d-d transitions (λ ≈ 600–800 nm) and ligand-centered bands (λ ≈ 250–300 nm) .
  • HPLC : Separate and quantify unreacted H₂BDC using a C18 column (mobile phase: 60% MeOH/40% H₂O + 0.1% TFA) .
  • ICP-OES : Measure Cu²⁺ concentration (detection limit: 0.1 ppm) to verify stoichiometry .

Properties

Molecular Formula

C8H12CuO7

Molecular Weight

283.72 g/mol

IUPAC Name

copper;terephthalic acid;trihydrate

InChI

InChI=1S/C8H6O4.Cu.3H2O/c9-7(10)5-1-2-6(4-3-5)8(11)12;;;;/h1-4H,(H,9,10)(H,11,12);;3*1H2

InChI Key

XWBAYXGIHCDLTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.O.O.O.[Cu]

Origin of Product

United States

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